molecular formula C15H21N5 B6441741 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine CAS No. 2549005-35-6

6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine

Cat. No.: B6441741
CAS No.: 2549005-35-6
M. Wt: 271.36 g/mol
InChI Key: SBBZWZQUIRZOSN-UHFFFAOYSA-N
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Description

6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction using 2-methylimidazole and a suitable leaving group on the pyrimidine ring.

    Cyclohexylamine Substitution: The final step involves the substitution of the amino group with 2-methylcyclohexylamine under mild heating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine: This compound shares a similar pyridine core but has triazole groups instead of imidazole and cyclohexylamine groups.

    4-amino-2-methylpyrimidine: This compound has a similar pyrimidine core but lacks the imidazole and cyclohexylamine substituents.

Uniqueness

6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine is unique due to the presence of both the imidazole and cyclohexylamine groups. These functional groups confer distinct chemical and biological properties, making the compound versatile for various applications.

Properties

IUPAC Name

N-(2-methylcyclohexyl)-6-(2-methylimidazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-11-5-3-4-6-13(11)19-14-9-15(18-10-17-14)20-8-7-16-12(20)2/h7-11,13H,3-6H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBZWZQUIRZOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC2=CC(=NC=N2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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